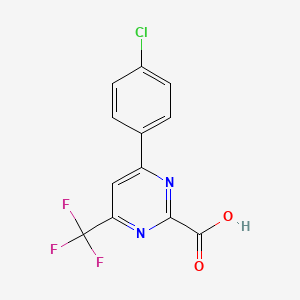
4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-chloro-phenyl group and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the 4-Chloro-phenyl Group: This step can be achieved through a nucleophilic aromatic substitution reaction where a chloro-substituted benzene derivative reacts with the pyrimidine ring.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and green chemistry principles can also be integrated to enhance efficiency and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Materials Science: This compound can be used in the development of advanced materials, including polymers and coatings with enhanced chemical resistance.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Chloro-phenyl)-pyrrolidin-1-yl-methyl]-malonic acid diethyl ester
- 3-(4-Chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester
Uniqueness
4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug design and materials science.
Propiedades
Fórmula molecular |
C12H6ClF3N2O2 |
|---|---|
Peso molecular |
302.63 g/mol |
Nombre IUPAC |
4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3N2O2/c13-7-3-1-6(2-4-7)8-5-9(12(14,15)16)18-10(17-8)11(19)20/h1-5H,(H,19,20) |
Clave InChI |
HCRJXINEIYWGPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=NC(=N2)C(=O)O)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




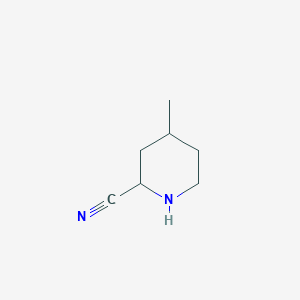
![2-(3-methoxy-phenyl)-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8633216.png)

![methyl 4-chlorofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B8633237.png)
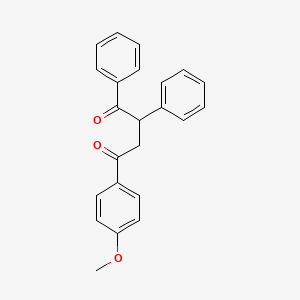
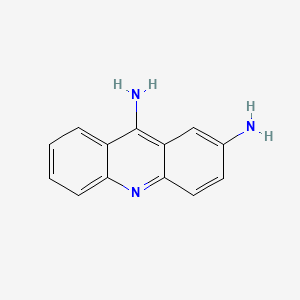
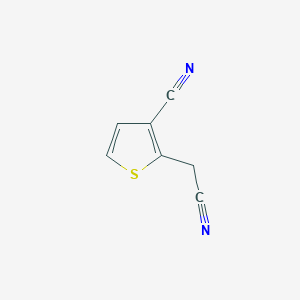
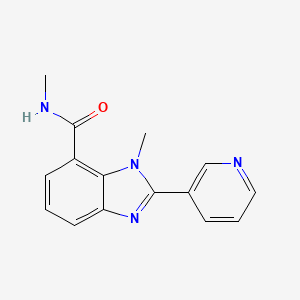
![6-chloro-3-iodo-4-methyl-1-trityl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8633281.png)
![1-Bromo-4-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B8633290.png)
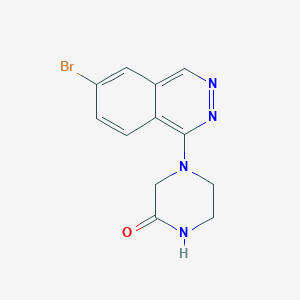
![3,3a,4,6a-Tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B8633298.png)
